Ammonium manganese(3+) diphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Crystal Structure and Material Properties: Research has explored the crystal structure and magnetic properties of related compounds, particularly those containing Manganese(II) instead of Manganese(III). Studies employ techniques like X-ray diffraction and magnetic susceptibility measurements to understand how the arrangement of atoms and the oxidation state of manganese influence the material's behavior [].

It's important to note that while research exists for these related Manganese(II) compounds, there is a scarcity of information specifically on Ammonium Manganese(III) diphosphate's crystal structure and material properties.

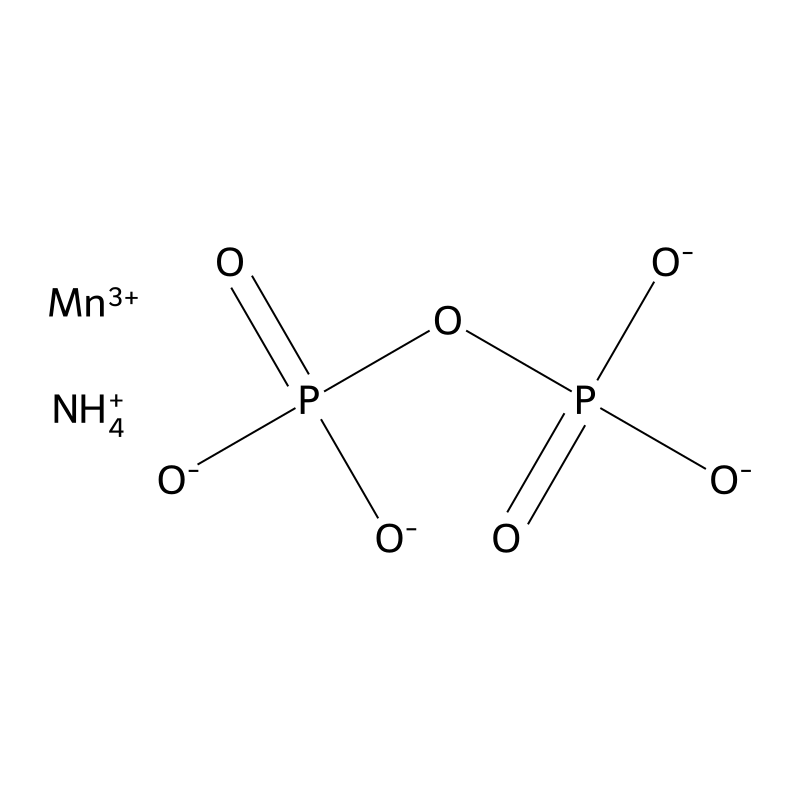

Ammonium manganese(3+) diphosphate, with the chemical formula and CAS number 10101-66-3, is an inorganic compound primarily known for its vibrant purple pigment, commonly referred to as manganese violet. This compound is characterized by its stability and high lightfastness, making it suitable for various applications, particularly in art and cosmetics. The manganese in this compound exists in a +3 oxidation state, which is notable for its unique color properties and reactivity compared to other oxidation states of manganese.

This reaction highlights the instability of manganese in the +3 oxidation state, which can lead to its conversion into more stable forms such as manganese dioxide ().

Ammonium manganese(3+) diphosphate can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting manganese dioxide with phosphoric acid and ammonium dihydrogen phosphate. The reaction typically occurs under controlled conditions to ensure purity and desired particle size.

- Mechanochemical Synthesis: This method involves solid-state reactions where ammonium manganese(3+) diphosphate is used as a precursor to synthesize other compounds like lithium manganese phosphate through mechanochemical processes.

Ammonium manganese(3+) diphosphate is utilized in various applications:

- Pigment: It serves as a vibrant purple pigment in paints, coatings, and cosmetics due to its excellent lightfastness and stability.

- Thermochromic Sensors: The compound exhibits thermochromic properties that allow it to change color with temperature variations, making it useful in temperature sensing applications.

- Artistic Use: Historically favored by artists for its unique hue, it has been used in oil paints and other artistic mediums.

Interactions involving ammonium manganese(3+) diphosphate primarily focus on its stability and reactivity with other compounds. Studies indicate that it can interact with various metal ions and phosphates, leading to the formation of different manganese phosphate compounds. Understanding these interactions is crucial for optimizing its use in applications such as pigments and sensors.

Several compounds share similarities with ammonium manganese(3+) diphosphate, particularly those containing manganese or phosphates. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ammonium Manganese(II) Phosphate | Lower oxidation state (+2), less stable | |

| Lithium Manganese Phosphate | Used in battery applications | |

| Manganese Dioxide | Stable form of manganese; used in catalysis | |

| Manganese Pyrophosphate | Used in ceramics; different structural properties |

Ammonium manganese(3+) diphosphate stands out due to its vibrant purple color and specific applications in art and cosmetics, which are less common among similar compounds.

Physical Description

UNII

Other CAS

Wikipedia

Use Classification

Plastics -> Pigments agents

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Custom compounding of purchased resin

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Diphosphoric acid, ammonium manganese(3+) salt (1:1:1): ACTIVE